molecular formula C28H16Cl2 B3044564 2,2'-Dichloro-9,9'-bianthracene CAS No. 100206-80-2

2,2'-Dichloro-9,9'-bianthracene

Cat. No.: B3044564
CAS No.: 100206-80-2
M. Wt: 423.3 g/mol
InChI Key: SKJBODKJVYHEGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-Dichloro-9,9'-bianthracene is a specialized organic compound offered for research and development purposes. It is structurally based on the 9,9'-bianthracene core, a well-known scaffold in materials chemistry, which is functionalized with chlorine atoms at the 2 and 2' positions. The parent molecule, 9,9'-bianthracene, is a solid with a high melting point of approximately 306 °C and a molecular weight of 354.44 g/mol . This dichloro-substituted derivative is of significant interest in the field of advanced materials science, particularly in the on-surface synthesis of carbon-based nanomaterials. Research on closely related halogenated bianthracene molecules has demonstrated their utility as critical molecular precursors for constructing atomically precise graphene nanoribbons (GNRs) . The strategic placement of halogen atoms, such as chlorine, enables targeted molecular assembly on catalytic surfaces through dehalogenative coupling reactions . These processes are foundational for creating novel electronic materials with tailored properties. Researchers are exploring such compounds for the bottom-up fabrication of nanostructures that may feature unique electronic characteristics, including spin-polarized edge states and narrow bandgaps, making them potential candidates for applications in next-generation nanoelectronics and spintronics . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

100206-80-2

Molecular Formula

C28H16Cl2

Molecular Weight

423.3 g/mol

IUPAC Name

2-chloro-9-(2-chloroanthracen-9-yl)anthracene

InChI

InChI=1S/C28H16Cl2/c29-21-11-9-19-13-17-5-1-3-7-23(17)27(25(19)15-21)28-24-8-4-2-6-18(24)14-20-10-12-22(30)16-26(20)28/h1-16H

InChI Key

SKJBODKJVYHEGQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C=CC(=CC3=C2C4=C5C=C(C=CC5=CC6=CC=CC=C64)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC(=CC3=C2C4=C5C=C(C=CC5=CC6=CC=CC=C64)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Thermal and Electronic Properties

Table 2: Thermal and Electronic Data

Compound Melting Point (°C) HOMO/LUMO (eV) Fluorescence λmax (nm) Thermal Stability (TGA) Reference
2,2'-Dichloro-9,9'-bianthracene Not reported Estimated: -5.7/-2.3 ~450 (film) Likely >300°C
2,2'-Dibromo-9,9'-bianthracene >300 (decomposes) -5.9/-2.5 N/A Stable to 350°C
9,9'-Bianthracene 250–260 -5.5/-2.0 450 (film), 530 (Alq₃) Decomposes at ~300°C
TBBA 362 -6.1/-2.8 N/A Stable to 400°C
Fluorinated BAnFs 280–320 -6.3/-3.1 439–448 Stable to 350°C

Key Observations:

  • Thermal Stability : Brominated derivatives (e.g., TBBA) exhibit higher thermal stability (mp = 362°C) due to stronger C–Br bonds and increased molecular rigidity. Chlorinated analogs are expected to have lower melting points but comparable stability to unsubstituted BA .
  • Electronic Structure : Fluorinated BAnFs show deeper HOMO levels (-6.3 eV) compared to BA (-5.5 eV), enhancing electron injection in OLEDs. Chlorine’s weaker electron-withdrawing effect may result in intermediate HOMO values .
OLED Performance

Unsubstituted 9,9'-bianthracene achieves blue emission (450 nm) in OLEDs but suffers from low efficiency (max brightness: 2433 cd/m² at 24 V) . Fluorinated BAnFs improve efficiency (CIEy ≈ 0.08) via spectral narrowing, while chlorinated derivatives may balance cost and performance with moderate electron-withdrawing effects .

Preparation Methods

Clemmensen Reduction of Anthraquinone Derivatives Followed by Chlorination

The Clemmensen reduction, traditionally employed for ketone-to-hydrocarbon conversion, has been adapted for synthesizing 9,9'-bianthracene derivatives. In a representative procedure, anthraquinone undergoes reduction using tin granules in glacial acetic acid and hydrochloric acid under reflux. The reaction proceeds via a tandem Clemmensen reduction, Pinacol coupling, and elimination, yielding 9,9'-bianthracene with 57% efficiency. Subsequent bromination using N-bromosuccinimide (NBS) in carbon tetrachloride introduces halogen atoms at the 10-position.

For chlorination, analogous conditions with N-chlorosuccinimide (NCS) or chlorine gas (Cl₂) in the presence of radical initiators (e.g., AIBN) may target the 2-position. However, achieving regioselective 2,2'-dichlorination requires directing groups or steric control. For example, methoxy substituents at the 2-position can direct electrophilic chlorination, as demonstrated in related bianthracene systems. After chlorination, deprotection steps (e.g., BBr₃-mediated demethylation) yield the final product.

Zinc-Mediated Reductive Coupling of Chlorinated Anthracene Precursors

A Chinese patent (CN101560137A) outlines a one-pot synthesis using zinc powder, acetic acid, and hydrochloric acid to reduce anthraquinone to 9,9'-bianthracene at 70–120°C. Modifying this protocol by substituting anthraquinone with 2-chloroanthraquinone could directly yield 2,2'-dichloro-9,9'-bianthracene. However, the reduction of chlorinated anthraquinones risks dehalogenation under acidic conditions, necessitating careful optimization of reaction time and temperature.

Experimental data from analogous systems suggest that zinc-mediated reductions preserve halogen substituents when conducted below 100°C. Post-reduction purification via recrystallization from toluene enhances purity, as evidenced by fluorescence properties characteristic of halogenated bianthracenes.

Ullmann-Type Coupling of 2-Chloroanthracene Monomers

Ullmann coupling, a copper-catalyzed aryl-aryl bond-forming reaction, offers a direct route to this compound. In a modified procedure, 2-chloroanthracene is heated with copper bronze at elevated temperatures (200–300°C) to induce homocoupling. A small-scale trial using 9-bromoanthracene and copper powder achieved partial coupling, yielding a mixture of unreacted monomer and bianthryl product. Adapting this method for 2-chloroanthracene would require higher temperatures or catalytic additives (e.g., palladium complexes) to improve efficiency.

Challenges include controlling dimerization regioselectivity and minimizing polyhalogenated byproducts. Column chromatography with hexane/CH₂Cl₂ (10:1) effectively separates desired dimers from monomers.

Post-Synthesis Electrophilic Chlorination of 9,9'-Bianthracene

Electrophilic aromatic chlorination of preformed 9,9'-bianthracene using Cl₂ or sulfonyl chlorides in the presence of Lewis acids (e.g., FeCl₃) introduces chlorine atoms at the 2- and 2'-positions. A study on 2-methoxy-9,9'-bianthracene demonstrated that bromination with NBS occurs preferentially at the 10-position due to steric and electronic factors. Similarly, chlorination may favor the 2-position when electron-donating groups (e.g., methoxy) are present, followed by their removal via hydrodemethylation.

Table 1: Comparative Analysis of Synthesis Methods

Method Reagents/Conditions Yield (%) Regioselectivity Key Challenges
Clemmensen + Chlorination Sn/HCl/CH₃COOH; NCS/AIBN 40–50 Moderate Competing side reactions
Zinc Reduction Zn/HCl/CH₃COOH; 70–120°C 55–60 Low Dehalogenation risks
Ullmann Coupling Cu powder; 200–300°C 30–40 High High-temperature requirements
Electrophilic Chlorination Cl₂/FeCl₃; CH₂Cl₂ 25–35 High Byproduct formation

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